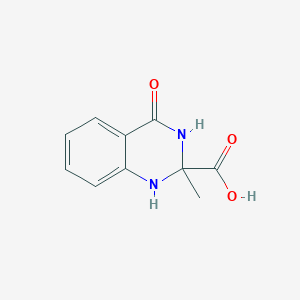![molecular formula C9H17NO B167218 Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) CAS No. 128495-94-3](/img/structure/B167218.png)
Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI), also known as (2S)-Octahydro-2-(methoxymethyl)cyclopenta[b]pyrrole, is a chemical compound with the molecular formula C10H19NO. It is a bicyclic organic compound that belongs to the class of pyrroles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, catalysis, and materials science.
Mechanism Of Action
The mechanism of action of Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body.
Biochemical And Physiological Effects
Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been reported to possess anti-viral properties by inhibiting the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one of the main limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several potential future directions for the research on Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI). One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, the study of the structure-activity relationship of this compound could lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
The synthesis of Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) can be achieved through a variety of methods. One such method involves the reaction of 2-methoxymethylcyclopentanone with ammonium acetate and acetic acid in the presence of a palladium catalyst. Another method involves the reaction of cyclopentanone with formaldehyde and ammonium acetate in the presence of a Lewis acid catalyst.
Scientific Research Applications
Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been investigated for its potential as a catalyst in organic synthesis reactions.
properties
CAS RN |
128495-94-3 |
|---|---|
Product Name |
Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17NO/c1-11-6-8-5-7-3-2-4-9(7)10-8/h7-10H,2-6H2,1H3/t7-,8-,9-/m0/s1 |
InChI Key |
IGBZFFFQVPWNRX-CIUDSAMLSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@@H]2CCC[C@@H]2N1 |
SMILES |
COCC1CC2CCCC2N1 |
Canonical SMILES |
COCC1CC2CCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



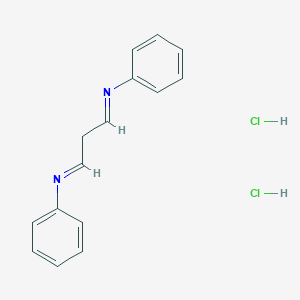
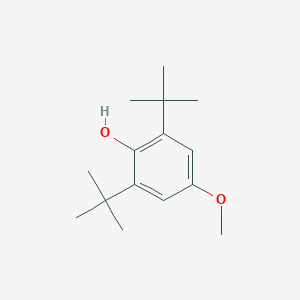

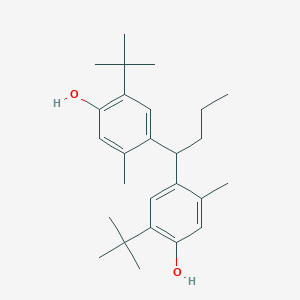
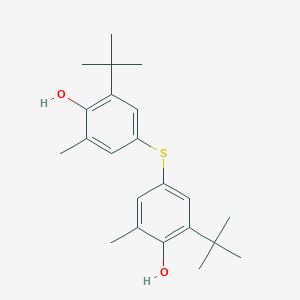
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
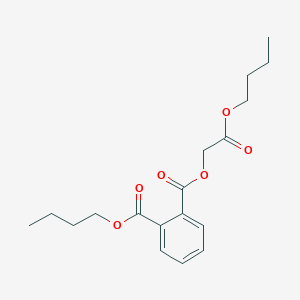
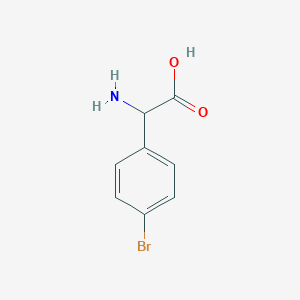
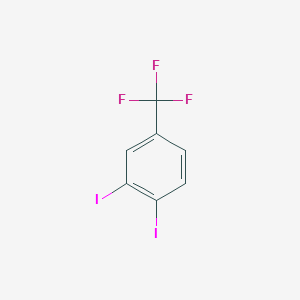
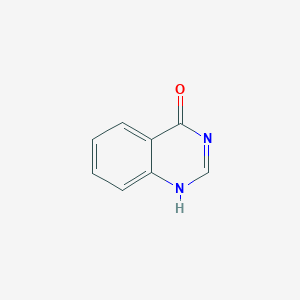
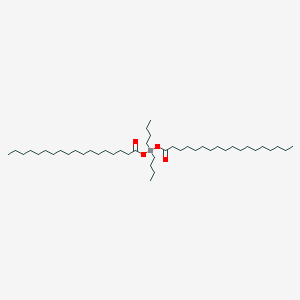
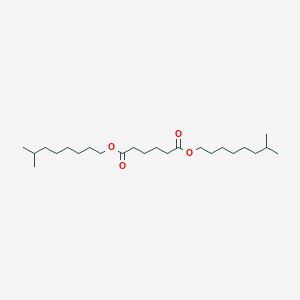
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
